molecular formula C22H18N2O3S B3477103 2-(4-METHOXYBENZOYL)-6-(4-METHOXYPHENYL)THIENO[2,3-B]PYRIDIN-3-AMINE

2-(4-METHOXYBENZOYL)-6-(4-METHOXYPHENYL)THIENO[2,3-B]PYRIDIN-3-AMINE

Cat. No.: B3477103
M. Wt: 390.5 g/mol
InChI Key: JFOOCUFSFLQKQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxybenzoyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-3-amine is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by the presence of a thieno[2,3-b]pyridine core structure, which is substituted with methoxybenzoyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxybenzoyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the thieno[2,3-b]pyridine core. For example, the reaction of 2-aminothiophene with a suitable aldehyde or ketone under acidic conditions can yield the thienopyridine core.

    Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group can be introduced via Friedel-Crafts acylation, where the thienopyridine core reacts with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Suzuki coupling reaction, where the thienopyridine core is coupled with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxybenzoyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of 2-(4-methoxybenzoyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-3-amine depends on its application:

Properties

IUPAC Name

[3-amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c1-26-15-7-3-13(4-8-15)18-12-11-17-19(23)21(28-22(17)24-18)20(25)14-5-9-16(27-2)10-6-14/h3-12H,23H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOOCUFSFLQKQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)C4=CC=C(C=C4)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-METHOXYBENZOYL)-6-(4-METHOXYPHENYL)THIENO[2,3-B]PYRIDIN-3-AMINE
Reactant of Route 2
Reactant of Route 2
2-(4-METHOXYBENZOYL)-6-(4-METHOXYPHENYL)THIENO[2,3-B]PYRIDIN-3-AMINE
Reactant of Route 3
2-(4-METHOXYBENZOYL)-6-(4-METHOXYPHENYL)THIENO[2,3-B]PYRIDIN-3-AMINE
Reactant of Route 4
Reactant of Route 4
2-(4-METHOXYBENZOYL)-6-(4-METHOXYPHENYL)THIENO[2,3-B]PYRIDIN-3-AMINE
Reactant of Route 5
2-(4-METHOXYBENZOYL)-6-(4-METHOXYPHENYL)THIENO[2,3-B]PYRIDIN-3-AMINE
Reactant of Route 6
Reactant of Route 6
2-(4-METHOXYBENZOYL)-6-(4-METHOXYPHENYL)THIENO[2,3-B]PYRIDIN-3-AMINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.